molecular formula C10H13Cl2NO3 B138590 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one CAS No. 139219-57-1

3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one

Cat. No. B138590
CAS RN: 139219-57-1
M. Wt: 266.12 g/mol
InChI Key: YXLOQWDRMYYQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one, also known as AG490, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that play a crucial role in the signal transduction pathway of cytokines and growth factors.

Mechanism of Action

3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one inhibits the activity of JAK enzymes by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of JAKs and downstream signaling pathways. This results in the suppression of cytokine and growth factor signaling, which is crucial for the growth and survival of cancer cells and the regulation of immune responses.
Biochemical and Physiological Effects:
3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine and growth factor signaling. 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one has also been shown to reduce inflammation in autoimmune and inflammatory diseases by suppressing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for JAK enzymes. However, 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one, including the optimization of its pharmacokinetic properties, the identification of new targets for JAK inhibitors, and the development of combination therapies with other drugs. Additionally, further studies are needed to explore the potential applications of 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one in other diseases, such as neurodegenerative disorders and viral infections.

Synthesis Methods

The synthesis of 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one involves the reaction of 2,5-dichloro-4,4-dimethoxy-2-cyclopenten-1-one with propenylamine, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then treated with hydrogen chloride gas to yield 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one.

Scientific Research Applications

3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The inhibition of JAK enzymes by 3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one has been shown to suppress the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.

properties

CAS RN

139219-57-1

Product Name

3-Amino-2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-2-cyclopenten-1-one

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

3-amino-2,5-dichloro-4,4-dimethoxy-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C10H13Cl2NO3/c1-4-5-9(12)8(14)6(11)7(13)10(9,15-2)16-3/h4H,1,5,13H2,2-3H3

InChI Key

YXLOQWDRMYYQLS-UHFFFAOYSA-N

SMILES

COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)N)OC

Canonical SMILES

COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)N)OC

synonyms

3-amino-2,5-dichloro-4,4-dimethoxy-5-prop-2-enyl-cyclopent-2-en-1-one

Origin of Product

United States

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